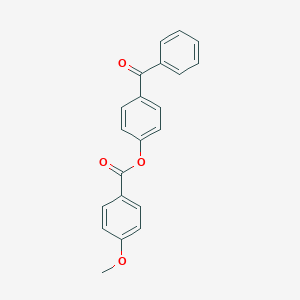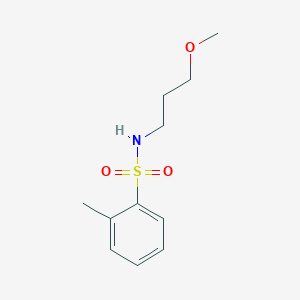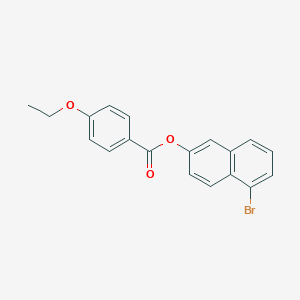![molecular formula C23H27NO5 B290797 Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate](/img/structure/B290797.png)
Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate, also known as DIP, is a chemical compound that has gained attention in scientific research due to its potential use as an anti-inflammatory and analgesic agent. DIP belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit a high degree of selectivity towards the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory prostaglandins.
作用机制
The mechanism of action of Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate involves the selective inhibition of the COX-2 enzyme, which is responsible for the production of inflammatory prostaglandins. By inhibiting COX-2, Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate reduces the production of these inflammatory mediators, leading to a decrease in pain and inflammation.
Biochemical and Physiological Effects
Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate has been shown to exhibit a range of biochemical and physiological effects, including inhibition of COX-2 activity, reduction of prostaglandin production, and modulation of the immune response. In addition, Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate has been shown to exhibit antioxidant and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate in lab experiments is its high degree of selectivity towards the COX-2 enzyme, which allows for targeted inhibition of inflammatory pathways. However, one limitation of using Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate is its relatively low solubility in aqueous solutions, which may require the use of organic solvents in lab experiments.
未来方向
There are several future directions for research on Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate, including:
1. Investigation of the potential use of Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
2. Development of novel formulations of Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate with improved solubility and bioavailability.
3. Investigation of the potential use of Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate in combination with other anti-inflammatory agents for enhanced therapeutic effects.
4. Exploration of the mechanism of action of Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate in modulating the immune response.
5. Investigation of the potential use of Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate in the treatment of cancer, particularly in combination with chemotherapy drugs.
In conclusion, Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate is a promising chemical compound that has gained attention in scientific research for its potential use as an anti-inflammatory and analgesic agent. Further research is needed to fully understand the mechanism of action of Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate and its potential therapeutic applications.
合成方法
The synthesis of Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate involves the reaction of 5-aminoisophthalic acid with isobutylpropanoic acid in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI). The resulting intermediate is then treated with dimethyl sulfate to yield the final product, Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate.
科学研究应用
Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate has been extensively studied for its potential use in the treatment of various inflammatory conditions, including arthritis, cancer, and neurodegenerative diseases. In preclinical studies, Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate has been shown to exhibit potent anti-inflammatory and analgesic effects, with a lower risk of gastrointestinal and cardiovascular side effects compared to traditional NSAIDs.
属性
分子式 |
C23H27NO5 |
|---|---|
分子量 |
397.5 g/mol |
IUPAC 名称 |
dimethyl 5-[2-[4-(2-methylpropyl)phenyl]propanoylamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C23H27NO5/c1-14(2)10-16-6-8-17(9-7-16)15(3)21(25)24-20-12-18(22(26)28-4)11-19(13-20)23(27)29-5/h6-9,11-15H,10H2,1-5H3,(H,24,25) |
InChI 键 |
QVQOUJPDQXRUBY-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-methoxybenzoate](/img/structure/B290721.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate](/img/structure/B290722.png)

![4-[(4-Ethoxybenzoyl)oxy]-2-methylphenyl 4-ethoxybenzoate](/img/structure/B290726.png)

![4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate](/img/structure/B290729.png)
![N-(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B290731.png)

![5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate](/img/structure/B290735.png)
